molecular formula C19H33ClN2O B6481887 N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride CAS No. 1215756-69-6

N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride

Cat. No.: B6481887
CAS No.: 1215756-69-6
M. Wt: 340.9 g/mol
InChI Key: RRMFDHQZQKXMJX-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride is a synthetic compound with a unique structure that combines an adamantane moiety with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride typically involves the reaction of adamantan-1-yl ethylamine with 2-(piperidin-1-yl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride is unique due to the combination of the adamantane and piperidine moieties. This structure provides a balance of lipophilicity and reactivity, making it suitable for a wide range of applications in chemistry, biology, and medicine .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-piperidin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O.ClH/c22-18(14-21-6-2-1-3-7-21)20-5-4-19-11-15-8-16(12-19)10-17(9-15)13-19;/h15-17H,1-14H2,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMFDHQZQKXMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NCCC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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